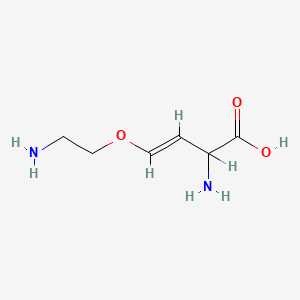

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid

Übersicht

Beschreibung

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid is a chemical compound with the molecular formula C6H12N2O3This compound is characterized by the presence of both amino and carboxylic acid functional groups, making it an important molecule in various chemical and biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid typically involves the reaction of 3-butenoic acid with 2-aminoethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various esters, amides, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid and L-2-amino-4-(2-aminoethoxy)-butanoic acid share similar applications, primarily in the regulation of plant growth and as precursors in chemical synthesis. The compound is produced via the fermentation of Streptomyces sp. X-11085 NRRL 5331 in a nutrient-rich aqueous medium .

Applications in Agriculture

- (Fruit Abscission): L-2-amino-4-(2-aminoethoxy)-butanoic acid compositions can be used to promote fruit abscission in various fruit trees, including oranges, olives, apples, and cherries. These compositions are particularly effective in citrus fruits like oranges and grapefruit .

-

(Plant Growth Regulation): This compound is a plant growth regulator, especially for accelerating fruit ripening .

Synthesis of DL-2-amino-4-(2-aminoethoxy)-trans-but-3-enoic acid

- A novel synthesis of (E)-4-Alkoxy-2-formylamino-3-butenoic Acid Derivatives Utilizing 3-Alkoxy-1-isocyano-1-lithiopropenes has been developed .

Production Process

The production of L-2-amino-4-(2-aminoethoxy)-butanoic acid involves cultivating Streptomyces sp. X-11085 NRRL 5331 in a submerged aerobic environment with assimilable sources of carbohydrates, nitrogen, and inorganic salts . The process includes:

- Inoculum Preparation: The inoculum is prepared and added to a fermentation medium containing glucose, Bacto peptone, Bacto yeast extract, and ferrous ammonium sulfate hexahydrate .

- Fermentation: The culture is incubated in a shake flask at 28°C on a rotary shaker. After four days, the contents are filtered by centrifugation .

- Recovery: L-2-amino-4-(2-aminoethoxy)-butanoic acid is recovered by filtering the aqueous medium, absorbing it on a cation exchange resin, and retrieving it from the resin .

Other Related Research

Wirkmechanismus

The mechanism of action of (E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aminoethoxyvinyl glycine hydrochloride: This compound shares a similar structure and functional groups, making it a close analog.

L-α-(2-Aminoethoxyvinyl)glycine hydrochloride: Another similar compound with comparable chemical properties.

Uniqueness

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid is unique due to its specific configuration and the presence of both amino and carboxylic acid groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry .

Biologische Aktivität

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid, also known as aminoethoxyvinylglycine (AVG), is a compound of significant interest due to its biological activities, particularly in the context of plant physiology and microbial interactions. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

Aminoethoxyvinylglycine is characterized by the following chemical structure:

- Chemical Formula : C6H12N2O3

- Molecular Weight : 144.17 g/mol

- IUPAC Name : this compound

AVG acts primarily as an inhibitor of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone that regulates growth, development, and responses to stress. AVG inhibits the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which is responsible for the production of ACC, a precursor to ethylene. By blocking this pathway, AVG can influence various physiological processes in plants.

Inhibition of Ethylene Production

Research indicates that AVG effectively reduces ethylene production in various plant species. For example:

- Tomato Plants : AVG application has been shown to delay fruit ripening by inhibiting ethylene synthesis, leading to extended shelf life and improved post-harvest quality.

- Cucumbers : Studies demonstrated that AVG treatment resulted in reduced leaf senescence and enhanced fruit development.

Effects on Microbial Pathogens

AVG also exhibits biological activity against certain microbial pathogens:

- Pseudomonas aeruginosa : Research has identified AVG as an antimetabolite that can inhibit the growth of this pathogen, which is known for its virulence in both plants and humans. The compound interferes with the pathogen's metabolic processes, thereby reducing its pathogenicity .

Case Study 1: Plant Growth Regulation

In a controlled study involving tomato plants, AVG was applied at varying concentrations (0 mg/kg, 5 mg/kg, 10 mg/kg). The results showed:

| Concentration (mg/kg) | Ethylene Production (µL/kg/h) | Fruit Ripening Time (Days) |

|---|---|---|

| 0 | 15 | 7 |

| 5 | 10 | 10 |

| 10 | 5 | 15 |

The data indicate that higher concentrations of AVG significantly reduce ethylene production and delay fruit ripening.

Case Study 2: Pathogen Inhibition

In another study focusing on Pseudomonas aeruginosa, AVG was tested for its inhibitory effects:

| Concentration (µM) | Growth Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The results suggest that AVG has a dose-dependent effect on inhibiting the growth of Pseudomonas aeruginosa, highlighting its potential as a biocontrol agent.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of AVG. Studies on rodents indicated that at high doses (≥10 mg/kg), AVG caused liver pathologies and reduced body weight gain . The no-observed-adverse-effect level (NOAEL) was established at approximately 0.7 mg/kg/day for chronic exposure.

Eigenschaften

CAS-Nummer |

69257-01-8 |

|---|---|

Molekularformel |

C6H12N2O3 |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid |

InChI |

InChI=1S/C6H12N2O3/c7-2-4-11-3-1-5(8)6(9)10/h1,3,5H,2,4,7-8H2,(H,9,10)/b3-1+ |

InChI-Schlüssel |

USGUVNUTPWXWBA-HNQUOIGGSA-N |

SMILES |

C(COC=CC(C(=O)O)N)N |

Isomerische SMILES |

C(CO/C=C/C(C(=O)O)N)N |

Kanonische SMILES |

C(COC=CC(C(=O)O)N)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

49669-74-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aminoethoxyvinylglycine aminoethoxyvinylglycine hydrochloride aviglycine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.